N-(furan-2-ylmethyl)but-2-yn-1-amine
CAS No.: 371236-74-7
Cat. No.: VC3839490
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371236-74-7 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)but-2-yn-1-amine |
| Standard InChI | InChI=1S/C9H11NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,6,8H2,1H3 |
| Standard InChI Key | FDSMZPGOONNAFI-UHFFFAOYSA-N |
| SMILES | CC#CCNCC1=CC=CO1 |
| Canonical SMILES | CC#CCNCC1=CC=CO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Furan-2-ylmethyl)but-2-yn-1-amine consists of a furan-2-ylmethyl group bonded to a but-2-yn-1-amine moiety. Key structural features include:
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Furan ring: A five-membered aromatic heterocycle with oxygen at the 1-position, contributing to electron-rich properties.
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Propargylamine chain: A four-carbon chain terminating in a terminal alkyne group, enabling participation in click chemistry and metal-catalyzed reactions.
The compound’s SMILES notation (CC#CCNCC1=CC=CO1) and InChIKey (FDSMZPGOONNAFI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₁NO | |
| Molecular weight | 149.19 g/mol | |
| Hydrogen bond donors | 1 (NH group) | |
| Hydrogen bond acceptors | 2 (O, N) | |
| Topological polar surface area | 21.7 Ų |
Synthesis and Reactivity
Table 2: Hypothetical Synthesis Optimization
| Parameter | Condition | Yield (Predicted) |
|---|---|---|
| Solvent | Dichloromethane | 60–70% |
| Catalyst | p-Toluenesulfonic acid | 75–85% |
| Temperature | 0–5°C (stepwise addition) | Maximize selectivity |
Reactivity Profile
The compound’s alkyne and amine groups enable diverse transformations:
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Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.
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Oxidation: Alkyne oxidation to diketones using KMnO₄/H₂SO₄.
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Amine functionalization: Acylation or sulfonation to modify solubility and bioactivity .
Biological Activity and Mechanistic Insights
Table 3: Comparative MAO Inhibition (F2MPA vs. Reference Inhibitors)
| Compound | MAO-A IC₅₀ | MAO-B IC₅₀ | Selectivity (B/A) |
|---|---|---|---|
| F2MPA | >10 μM | 120 nM | >83-fold |
| Selegiline | >10 μM | 15 nM | >666-fold |
| Clorgyline | 2 nM | >10 μM | <0.005-fold |
Cognitive Enhancement Mechanisms
In vivo studies on F2MPA demonstrate:
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Synaptic potentiation: Enhanced long-term potentiation (LTP) in rat dentate gyrus by 40–50% .
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Neuroprotection: Reduced oxidative stress via MAO-B-dependent decreases in H₂O₂ production .
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for:
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Heterocyclic frameworks: Furan-propargylamine hybrids for antimicrobial agents.
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Metal-organic catalysts: Alkyne coordination to Cu(I)/Ag(I) centers in click chemistry .
Proteomics and Biochemistry
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Activity-based probes: Alkyne tags for bioorthogonal labeling of amine-containing biomolecules.
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Enzyme inhibition studies: Structural motif for targeting MAO-B in Parkinson’s disease models .
Comparative Analysis with Structural Analogs
F2MPA vs. N-(Furan-2-ylmethyl)but-2-yn-1-amine
| Parameter | F2MPA | N-(Furan-2-ylmethyl)but-2-yn-1-amine |
|---|---|---|
| MAO-B inhibition | Yes (IC₅₀ 120 nM) | Not tested |
| Alkyne position | Propargyl (C≡C-CH₂-) | But-2-ynyl (C≡C-CH₂-CH₂-) |
| Bioavailability | LogP 1.8 | LogP 1.5 (predicted) |
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